[3-bromo-4-(naphthalen-1-ylmethoxy)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-bromo-4-(naphthalen-1-ylmethoxy)phenyl]methanol is an organic compound that features a bromine atom, a naphthalene ring, and a methanol group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-bromo-4-(naphthalen-1-ylmethoxy)phenyl]methanol typically involves the following steps:
Methoxylation: The methoxylation of the phenyl ring can be carried out using sodium methoxide (NaOCH3) or potassium methoxide (KOCH3) in methanol as the solvent.
Naphthylation: The attachment of the naphthalene ring to the phenyl ring can be achieved through a Friedel-Crafts alkylation reaction using naphthalene and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The final step involves the reduction of the intermediate compound to form the methanol group, which can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, [3-bromo-4-(naphthalen-1-ylmethoxy)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features can be modified to enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [3-bromo-4-(naphthalen-1-ylmethoxy)phenyl]methanol involves its interaction with specific molecular targets. The bromine atom and naphthalene ring can participate in various non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
[3-bromo-4-(phenylmethoxy)phenyl]methanol: Lacks the naphthalene ring, which may affect its chemical and biological properties.
[3-chloro-4-(naphthalen-1-ylmethoxy)phenyl]methanol: Contains a chlorine atom instead of a bromine atom, which can influence its reactivity and interactions.
[3-bromo-4-(naphthalen-1-ylmethoxy)phenyl]ethanol: Contains an ethanol group instead of a methanol group, which may affect its solubility and reactivity.
Uniqueness
The presence of both the bromine atom and the naphthalene ring in [3-bromo-4-(naphthalen-1-ylmethoxy)phenyl]methanol makes it unique compared to similar compounds
Properties
IUPAC Name |
[3-bromo-4-(naphthalen-1-ylmethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO2/c19-17-10-13(11-20)8-9-18(17)21-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-10,20H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEICWLGPDXISC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.